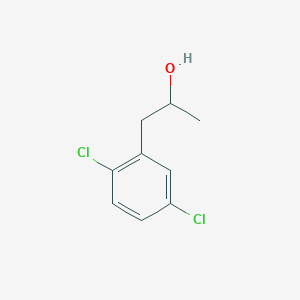

1-(2,5-Dichlorophenyl)propan-2-ol

Description

Contextualization within Contemporary Organic Chemistry and Pharmaceutical Intermediates Research

In the landscape of modern organic chemistry, the development of efficient synthetic routes to chiral alcohols is of paramount importance. These compounds often serve as key building blocks, or intermediates, in the production of active pharmaceutical ingredients (APIs). Active Pharmaceutical Ingredient Intermediates are compounds that undergo chemical changes to become part of an API. chemicalbull.com The specific stereochemistry of these alcohol intermediates can be crucial for the biological activity and safety of the final drug product.

The structure of 1-(2,5-Dichlorophenyl)propan-2-ol, which contains a stereocenter at the second carbon of the propanol (B110389) chain, makes it a chiral molecule. The presence of the dichloro-substituted aromatic ring can influence the molecule's reactivity and provides a handle for further chemical modifications. This makes it a desirable intermediate for creating a diverse range of potential drug candidates. Its utility is underscored by the broader class of aryl-substituted propanols, which are known to be precursors for various therapeutic agents. For instance, related structures are found in compounds with applications ranging from antimalarials to cardiovascular drugs. nih.govtaylorandfrancis.com

Historical Development of Aryl-Substituted Propanol Chemistry

The journey of aryl-substituted propanols is intrinsically linked to the foundational discoveries in alcohol and aromatic chemistry. The discovery of propanol itself dates back to 1853, when Gustave Chancel first isolated it. wikipedia.org The subsequent development of synthetic methods in the late 19th and early 20th centuries paved the way for the creation of a vast array of alcohol derivatives.

The chemistry of aryl halides, which are organic compounds containing a halogen atom bonded to an aromatic ring, also plays a crucial role. wikipedia.org The synthesis of compounds like this compound relies on reactions that form carbon-carbon bonds between an aromatic ring and an aliphatic chain. Key advancements in this area include Friedel-Crafts reactions and Grignard reagent chemistry, which allow for the attachment of alkyl groups to aromatic rings. wikipedia.orglearncbse.in

The synthesis of a precursor to the title compound, 2,5-dichloroacetophenone, can be achieved through a Friedel-Crafts acylation reaction between p-dichlorobenzene and acetyl chloride. google.com Subsequent reduction of the ketone group would then yield the propan-2-ol moiety. The development of stereoselective reduction methods has been a significant focus, enabling the production of specific enantiomers of chiral alcohols like this compound.

Current Research Landscape and Emerging Themes for this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research landscape for structurally similar compounds provides valuable insights into its potential applications and areas of investigation. A major theme is the use of such intermediates in the synthesis of novel therapeutic agents.

Research into related dichlorophenyl-containing compounds is active. For example, various dichlorophenyl propanol derivatives are being explored for their potential biological activities. The synthesis of related compounds, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for the antifungal drug Luliconazole, highlights the importance of such structures in medicinal chemistry. researchgate.net The methods used for the stereoselective synthesis of these related compounds, often involving enzymatic reductions, are directly applicable to the production of enantiomerically pure this compound. researchgate.net

Emerging themes in this field include the development of greener and more efficient synthetic methods. This involves the use of catalytic systems, such as those based on transition metals or enzymes, to improve reaction yields and reduce waste. sioc-journal.cn The investigation of the pharmacological properties of new compounds derived from this compound is another key research direction, driven by the constant need for new and improved medicines.

Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1504838-03-2 | C9H10Cl2O | 205.08 |

| 1-(2,5-dichlorophenyl) propan-1-one | 99846-93-2 | C9H8Cl2O | 203.07 |

| 1-(2,3-dichlorophenyl) propan-1-one | 213382-05-9 | C9H8Cl2O | 203.07 |

| 2,5-dichloroacetophenone | Not Available | C8H6Cl2O | 189.04 |

| p-dichlorobenzene | 106-46-7 | C6H4Cl2 | 147.00 |

| Acetyl chloride | 75-36-5 | C2H3ClO | 78.50 |

| (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Not Available | C8H7Cl3O | 225.50 |

| Luliconazole | 187164-19-8 | C14H9Cl2N3S2 | 354.28 |

Structure

3D Structure

Properties

Molecular Formula |

C9H10Cl2O |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10Cl2O/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5-6,12H,4H2,1H3 |

InChI Key |

UPLWUJFYAFKVHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)Cl)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Chemo- and Regioselective Synthesis of 1-(2,5-Dichlorophenyl)propan-2-ol

The primary and most direct route for the synthesis of this compound involves the reduction of the corresponding ketone, 1-(2,5-dichlorophenyl)propan-2-one (B1338273). This transformation requires a careful selection of reagents to ensure high chemo- and regioselectivity, specifically the reduction of the ketone functionality without affecting the dichlorophenyl ring.

A common method for this reduction is the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in Aldehydes and ketones are readily reduced to their corresponding alcohols by these reagents. ncert.nic.in For instance, the reduction of 2,2',4'-trichloroacetophenone (B44736) with sodium borohydride yields 1-(2,4-dichlorophenyl)-2-chloroethanol, a structurally related compound. The choice of solvent and temperature can influence the reaction's efficiency and selectivity.

Another viable synthetic route is the Grignard reaction. This involves the reaction of 2,5-dichlorobenzaldehyde (B1346813) with a suitable Grignard reagent, such as ethylmagnesium bromide. This method allows for the formation of the carbon-carbon bond and the simultaneous creation of the secondary alcohol functionality.

Stereoselective Approaches to Enantiomeric this compound

The reduction of the prochiral ketone, 1-(2,5-dichlorophenyl)propan-2-one, can be performed enantioselectively to yield specific stereoisomers of this compound. This is of particular importance in the synthesis of chiral drugs and other bioactive molecules. Several modern catalytic methods are available for this purpose.

Catalytic Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. ncert.nic.inrsc.orgnih.govnih.gov This method typically employs a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, such as BINAP, to achieve high enantioselectivity. ncert.nic.inrsc.org The reaction is carried out under a hydrogen atmosphere and can provide chiral alcohols with high enantiomeric excess (ee). ncert.nic.inrsc.orgnih.govnih.gov

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). libretexts.orgresearchgate.netmasterorganicchemistry.comlibretexts.org This method is known for its high predictability and broad substrate scope, often yielding chiral alcohols with excellent stereocontrol. libretexts.orgmasterorganicchemistry.comlibretexts.org

The following table presents representative data for the enantioselective reduction of substituted acetophenones, which are analogous to 1-(2,5-dichlorophenyl)propan-2-one, using various catalytic systems.

| Ketone Substrate | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | Noyori-type Ru-BINAP | >95 | >98 (R) |

| 4-Nitroacetophenone | Candida zeylanoides P1 | 89 | >99 (S) researchgate.net |

| 3-Methoxyacetophenone | Debaryomyces hansenii P1 | 82 | >99 (R) researchgate.net |

| 2-Chloroacetophenone | CBS Reduction (Oxazaborolidine) | 95 | 96 (S) |

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on the use of environmentally benign reagents and conditions. Biocatalysis, in particular, offers a promising and sustainable alternative to traditional chemical methods. nih.govresearchgate.net

Ketoreductases (KREDs) are enzymes that can catalyze the highly enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.govresearchgate.netnih.govnih.govfrontiersin.orgrsc.org These enzymatic reactions are typically performed in aqueous media under mild conditions, minimizing the use of hazardous organic solvents and reagents. nih.govresearchgate.net The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiopure alcohols with high yields and selectivities. nih.govnih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgrsc.org For example, the bioreduction of substituted acetophenones using various yeast strains has been shown to produce chiral alcohols with high enantiomeric excess. researchgate.net The preparative scale asymmetric bioreduction of 4-nitroacetophenone by Candida zeylanoides P1 gave (S)-1-(4-nitrophenyl)ethanol in 89% yield and >99% ee. researchgate.net

Mechanistic Studies of this compound Formation

The mechanism of formation of this compound via the reduction of its ketone precursor depends on the reducing agent employed.

With hydride reagents like NaBH₄, the reaction proceeds through the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated by the solvent (typically an alcohol or water) to yield the final secondary alcohol.

In catalytic asymmetric hydrogenation with Noyori-type catalysts, the mechanism involves the coordination of the ketone to the chiral ruthenium complex. ncert.nic.inrsc.org Hydrogen is then transferred from the metal to the carbonyl carbon, proceeding through a six-membered ring transition state. ncert.nic.inrsc.org The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer in excess. ncert.nic.inrsc.org

The CBS reduction mechanism involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine catalyst. libretexts.orgresearchgate.netmasterorganicchemistry.comlibretexts.org The ketone then coordinates to the boron atom of the catalyst, and the hydride is delivered from the borane to the carbonyl carbon in a highly organized, chair-like transition state, which accounts for the high enantioselectivity. libretexts.orgresearchgate.netmasterorganicchemistry.comlibretexts.org

Functional Group Transformations of this compound

The presence of a hydroxyl group and a dichlorophenyl ring in this compound allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

Reactions at the Hydroxyl Moiety

The secondary hydroxyl group is a versatile functional handle for further synthetic modifications.

Oxidation: The hydroxyl group can be oxidized back to the corresponding ketone, 1-(2,5-dichlorophenyl)propan-2-one, using a variety of oxidizing agents. frontiersin.orgchemtube3d.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) are effective for this transformation, preventing over-oxidation. frontiersin.orgchemtube3d.commdma.chorganic-chemistry.orgwikipedia.org

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other modern etherification methods. rsc.orgnih.govnih.govorganic-chemistry.orgrsc.org For instance, iron(III) triflate has been shown to catalyze the direct etherification of secondary benzylic alcohols. nih.gov The reaction of 1-phenylpropanol, an analogous compound, with an alcohol in the presence of an iron catalyst can yield the corresponding ether. nih.gov

Esterification: Ester derivatives can be prepared by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. researchgate.netchemguide.co.ukchemguide.co.ukorganic-chemistry.orgquora.comlibretexts.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemguide.co.uk Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides can provide the ester under milder conditions. researchgate.netchemguide.co.ukchemguide.co.uk

The following table shows representative examples of etherification and esterification reactions of analogous secondary benzylic alcohols.

| Alcohol Substrate | Reagent(s) | Product | Yield (%) |

| 1-Phenylpropanol | Fe(OTf)₃, ROH | Alkoxy-1-phenylpropane | 67 nih.gov |

| 1-(p-Tolyl)ethanol | FeCl₃·6H₂O | Symmetrical Ether | 93 nih.gov |

| Ethanol | Ethanoyl chloride | Ethyl ethanoate | Vigorous reaction chemguide.co.uk |

| Phenol | Benzoyl chloride, NaOH | Phenyl benzoate | Good chemguide.co.uk |

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The two chlorine atoms on the aromatic ring are deactivating groups, making electrophilic aromatic substitution more difficult compared to benzene (B151609). wikipedia.orgnih.gov However, they are ortho, para-directing. libretexts.orgwikipedia.orgnih.gov The 1-hydroxypropyl group is an activating, ortho, para-directing group. The directing effects of these substituents will influence the position of any incoming electrophile. Given the positions of the chlorine atoms (2 and 5), the potential sites for electrophilic attack are C3, C4, and C6. The directing effects of the substituents would need to be carefully considered to predict the major product. For instance, in 1,4-dichlorobenzene (B42874), electrophilic substitution is possible, though it requires forcing conditions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) on the dichlorophenyl ring is generally difficult as aryl halides are unreactive towards nucleophiles unless activated by strong electron-withdrawing groups at the ortho and/or para positions. libretexts.orgmasterorganicchemistry.comwikipedia.orgwikipedia.org In this compound, the chlorine atoms are not activated by strongly electron-withdrawing groups like nitro groups, so direct nucleophilic displacement of a chlorine atom would require harsh reaction conditions. libretexts.org However, if the ring were further substituted with a strong electron-withdrawing group, such as a nitro group, at a position ortho or para to one of the chlorine atoms, nucleophilic aromatic substitution would be more feasible. libretexts.orgmasterorganicchemistry.comwikipedia.orgwikipedia.org

Modifications of the Propanol (B110389) Side Chain

The propanol side chain of this compound offers multiple sites for chemical modification, primarily centered around the hydroxyl group and the adjacent carbon atoms. These modifications can significantly impact the molecule's polarity, steric bulk, and hydrogen bonding capacity.

Oxidation of the Hydroxyl Group: The secondary alcohol functionality can be readily oxidized to the corresponding ketone, 1-(2,5-dichlorophenyl)propan-2-one. chemsrc.com This transformation serves as a key step in the synthesis of various derivatives. Common oxidizing agents for this purpose include chromate-based reagents, such as pyridinium chlorochromate (PCC), or milder, more environmentally benign methods like Swern or Dess-Martin periodinane oxidation.

Esterification: The hydroxyl group can undergo esterification with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. chemicalbook.comresearchgate.netchemicalforums.comwikipedia.orggoogleapis.comresearchgate.netyoutube.commdpi.comresearchgate.net This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). For instance, reaction with acetic anhydride (B1165640) would yield 1-(2,5-dichlorophenyl)propyl acetate. Enzymatic methods, utilizing lipases, also offer a green and highly selective alternative for ester synthesis. researchgate.net

| Reagent | Reaction Type | Product |

| Pyridinium chlorochromate (PCC) | Oxidation | 1-(2,5-Dichlorophenyl)propan-2-one |

| Acetic Anhydride | Esterification | 1-(2,5-Dichlorophenyl)propyl acetate |

| Sodium Hydride followed by Alkyl Halide | Williamson Ether Synthesis | 2-Alkoxy-1-(2,5-dichlorophenyl)propane |

Etherification: The formation of ethers from the alcohol can be achieved through methods like the Williamson ether synthesis. openstax.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide to yield the corresponding ether. This method allows for the introduction of a wide range of alkyl or aryl groups.

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce a range of functional groups, including azides, nitriles, and thiols.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound allows for systematic exploration of the chemical space around the parent molecule. These analogues can feature modifications on the aromatic ring, the propanol side chain, or both.

A key intermediate for many of these syntheses is the ketone, 1-(2,5-dichlorophenyl)propan-2-one, derived from the oxidation of the parent alcohol. chemsrc.com

Amine Analogues: Reductive amination of 1-(2,5-dichlorophenyl)propan-2-one with ammonia (B1221849), a primary amine, or a secondary amine in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation provides access to a variety of amine analogues. For example, reaction with ammonia would yield 1-(2,5-dichlorophenyl)propan-2-amine.

Alkylated and Arylated Analogues: The ketone intermediate can be reacted with organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce new carbon-carbon bonds. masterorganicchemistry.comyoutube.comyoutube.comodinity.comyoutube.com For instance, the addition of a methylmagnesium bromide to 1-(2,5-dichlorophenyl)propan-2-one, followed by an aqueous workup, would result in the formation of 2-(2,5-dichlorophenyl)-3-methylbutan-2-ol. This approach allows for the synthesis of analogues with extended or branched side chains.

Analogues with Modified Aromatic Rings: While this article focuses on the 2,5-dichlorophenyl moiety, it is important to note that analogues with different substitution patterns on the phenyl ring can be synthesized starting from the appropriately substituted benzene derivative. For example, starting with 1,4-dichlorobenzene or 1,3-dichlorobenzene (B1664543) would lead to the corresponding 2,4-dichloro and 3,5-dichloro analogues, respectively. bldpharm.comchemsrc.com The synthetic routes would typically involve Friedel-Crafts acylation followed by reduction or Grignard addition, similar to the synthesis of the parent compound.

| Precursor | Reagent(s) | Reaction Type | Product |

| 1-(2,5-Dichlorophenyl)propan-2-one | Ammonia, NaBH3CN | Reductive Amination | 1-(2,5-Dichlorophenyl)propan-2-amine |

| 1-(2,5-Dichlorophenyl)propan-2-one | Methylmagnesium Bromide | Grignard Reaction | 2-(2,5-Dichlorophenyl)-3-methylbutan-2-ol |

| 1,3-Dichlorobenzene | Propanoyl chloride, AlCl3 | Friedel-Crafts Acylation | 1-(3,5-Dichlorophenyl)propan-1-one |

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2,5-dichlorophenyl)propan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Based on the structure, which features a chiral center at the C2 carbon of the propanol (B110389) chain, the two benzylic protons on C1 (labeled H-1a and H-1b) are diastereotopic and would be expected to show distinct signals and couplings.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). These predictions are based on established substituent effects and data from analogous structures.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Description |

| CH₃ (C3) | ~1.2 (doublet) | ~23 | Methyl group adjacent to the chiral center. |

| CH-OH (C2) | ~4.1 (multiplet) | ~69 | Methine proton at the chiral, alcohol-bearing carbon. |

| OH | Variable (broad singlet) | - | Labile hydroxyl proton; shift is concentration-dependent. |

| CH₂ (C1) | ~2.8-3.0 (multiplet) | ~45 | Diastereotopic benzylic protons. |

| Aromatic CH | ~7.1-7.3 (multiplet) | ~128-133 | Protons on the dichlorinated phenyl ring. |

| Aromatic C-Cl | - | ~131, ~133 | Carbons directly bonded to chlorine. |

| Aromatic C-C1 | - | ~138 | Aromatic carbon bonded to the propanol substituent. |

To resolve ambiguities and confirm the precise connectivity, a series of 2D NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would include:

A cross-peak between the CH₃ protons (H-3) and the CH-OH proton (H-2).

Cross-peaks between the CH-OH proton (H-2) and the two diastereotopic CH₂ protons (H-1a, H-1b).

Correlations among the aromatic protons, helping to delineate their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals as listed in the table above (e.g., the doublet at ~1.2 ppm to the carbon at ~23 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps piece together the molecular skeleton. Key HMBC correlations would be:

From the CH₃ protons (H-3) to both the CH-OH carbon (C-2) and the benzylic carbon (C-1).

From the benzylic protons (H-1) to the aromatic carbons (C-Ar), confirming the attachment point of the side chain to the ring.

From the CH-OH proton (H-2) to the methyl carbon (C-3) and the benzylic carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. For instance, NOESY could reveal spatial proximities between the propanol side-chain protons and specific protons on the aromatic ring, helping to define the rotational conformation around the C1-Aryl bond.

While solution-state NMR describes the molecule in a dynamic, solvated environment, solid-state NMR (ssNMR) provides atomic-level information on the structure and packing of molecules in a crystalline or amorphous solid state. By measuring chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can determine the molecular conformation, intermolecular distances, and crystal packing arrangements without the need for single-crystal X-ray diffraction. For this compound, ssNMR could identify the specific rotameric state of the propanol side chain and the orientation of the dichlorophenyl ring within the crystal lattice.

Mass Spectrometry (MS) for Fragmentation Pathway and Metabolite Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition and for deducing molecular structure through the analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₀Cl₂O), the expected exact masses for various ions would be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl). The characteristic isotopic pattern resulting from the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would be a key diagnostic feature.

Predicted HRMS Data for C₉H₁₀³⁵Cl₂O:

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| Molecular Ion [M]⁺• | [C₉H₁₀³⁵Cl₂O]⁺• | 204.0054 |

| Protonated Molecule [M+H]⁺ | [C₉H₁₁³⁵Cl₂O]⁺ | 205.0132 |

| Sodium Adduct [M+Na]⁺ | [C₉H₁₀³⁵Cl₂ONa]⁺ | 226.9952 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion at m/z 204) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the molecule's structure. The fragmentation of benzylic alcohols like this compound is well-documented. stackexchange.comucalgary.caresearchgate.net

Plausible Fragmentation Pathway:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C1-C2 bond (an alpha-cleavage relative to the phenyl ring), which is benzylic. This would lead to the formation of a highly stable dichlorobenzyl cation.

Alpha-Cleavage (relative to OH): Cleavage of the C2-C3 bond (methyl group) or the C1-C2 bond can also occur.

Loss of Water: Alcohols frequently undergo dehydration, losing a molecule of H₂O (18 Da). nih.gov

Predicted Key Fragments in MS/MS:

| Proposed Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Description of Fragmentation |

| 186 | [C₉H₈Cl₂]⁺• | H₂O (18) | Loss of water from the molecular ion. |

| 159 | [C₇H₅Cl₂]⁺ | CH₃CHO (45) | Benzylic cleavage (loss of the propanol group). |

| 45 | [C₂H₅O]⁺ | C₇H₅Cl₂ (159) | Alpha-cleavage resulting in the hydroxyl-containing fragment. |

| 43 | [C₃H₇]⁺ | C₆H₃Cl₂O (161) | Isopropyl cation fragment. |

Vibrational Spectroscopy (FTIR, Raman) and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification. nih.govnih.gov The spectra can also provide subtle details about molecular conformation, as different spatial arrangements (conformers) can result in slightly different vibrational frequencies, particularly in the fingerprint region (<1500 cm⁻¹).

Characteristic Vibrational Frequencies:

The table below lists the expected prominent vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Description |

| O-H Stretch | 3600-3200 (broad) | FTIR, Raman | Characteristic alcohol stretch, often broadened by hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman | Stretching of C-H bonds in the methyl and methylene (B1212753) groups. |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman | Ring skeletal vibrations of the dichlorophenyl group. |

| C-O Stretch | 1150-1050 | FTIR | Stretch of the secondary alcohol C-O bond. |

| C-Cl Stretch | 850-550 | FTIR, Raman | Stretching vibrations for the two carbon-chlorine bonds. |

By analyzing shifts in these key bands under different conditions (e.g., temperature, solvent), information about intermolecular interactions and conformational equilibria can be obtained.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Currently, there are no published X-ray crystallographic data for this compound. If a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure in the solid state. This technique could unambiguously determine the bond lengths, bond angles, and the absolute configuration of the chiral center at the C-2 position of the propanol chain if a single enantiomer is analyzed.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

As this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing the enantiomeric purity and determining the absolute configuration of a sample. However, at present, no CD or ORD data for the enantiomers of this compound have been reported in the scientific literature. Such studies would require the separation of the racemic mixture into its individual enantiomers.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A DFT study of 1-(2,5-Dichlorophenyl)propan-2-ol, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed insights into its molecular geometry and electronic properties. nih.gov

The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. The presence of the dichlorophenyl ring and the propan-2-ol side chain would lead to a non-planar geometry. The chlorine atoms, being electron-withdrawing, would significantly influence the electron distribution across the phenyl ring.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, in related chlorinated phenyl compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the aromatic system and the chlorine atoms.

A Natural Bond Orbital (NBO) analysis could further dissect the electronic structure, revealing hyperconjugative interactions and charge delocalization within the molecule. nih.gov For example, interactions between the lone pairs of the oxygen and chlorine atoms with the antibonding orbitals of the phenyl ring would be quantified.

A hypothetical table of DFT-calculated parameters for this compound, based on studies of similar molecules, is presented below.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameterization, are invaluable for predicting spectroscopic properties. rsc.org Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of vibrational and NMR spectra for this compound.

Predicted vibrational frequencies from these calculations can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. For example, characteristic stretching frequencies for the O-H, C-O, C-Cl, and aromatic C-H bonds would be identified.

Similarly, ab initio calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts. These theoretical spectra are crucial for the structural elucidation of newly synthesized compounds and for understanding how the electronic environment around each nucleus is affected by the substituent groups. For instance, the chlorine atoms' positions on the phenyl ring would significantly impact the chemical shifts of the aromatic protons.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility and intermolecular interactions of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them.

For this compound, the key conformational variables would include the torsion angles around the C-C bonds of the propan-2-ol side chain and the bond connecting the side chain to the phenyl ring. The simulations would likely show that certain rotational conformations are more stable due to the minimization of steric hindrance between the bulky chlorine atoms and the hydroxyl group.

MD simulations can also model the interactions of the molecule with itself or with solvent molecules. In a condensed phase, hydrogen bonding between the hydroxyl group of one molecule and the oxygen or chlorine atoms of another would be a significant intermolecular interaction. These interactions govern the bulk properties of the substance, such as its boiling point and solubility. The simulations can provide a detailed picture of the hydrogen bond network and other non-covalent interactions. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. smu.edu For this compound, this could involve studying reactions such as oxidation of the alcohol, substitution on the aromatic ring, or elimination reactions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates. researchgate.net This allows for the calculation of activation energies, which are crucial for understanding reaction rates. For instance, the mechanism of dehydration of this compound to form the corresponding alkene could be investigated. The calculations would likely show a multi-step process involving protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and finally deprotonation to yield the alkene.

DFT calculations are often employed to study reaction mechanisms, providing insights into the changes in electronic structure that occur as the reaction progresses. researchgate.net The influence of the electron-withdrawing chlorine atoms on the stability of intermediates and transition states would be a key aspect of such a study.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug design, QSAR can also be applied to non-biological applications, such as predicting the performance of a compound as a solvent, a precursor in materials science, or its environmental fate. nih.govnih.gov

For a series of substituted phenylpropanols, including this compound, a QSAR model could be developed to predict a property of interest, for example, its efficacy as a phase-transfer catalyst or its degradation rate under specific environmental conditions.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation that correlates these descriptors with the observed activity.

A hypothetical QSAR equation might look like:

Activity = c₀ + c₁(LogP) + c₂(LUMO) + c₃*(Molecular Volume)

Where LogP is the partition coefficient (a measure of lipophilicity), and the coefficients (c₀, c₁, etc.) are determined by the statistical analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Metabolism and Environmental Degradation Pathways Non Human and Abiotic Focus

Microbial Transformation and Biodegradation of 1-(2,5-Dichlorophenyl)propan-2-ol

Microbial metabolism of chlorinated aromatic compounds often proceeds through dehalogenation and oxidation. nih.govnih.gov For this compound, it is hypothesized that microorganisms could initially hydroxylate the aromatic ring, followed by dechlorination. Subsequent ring cleavage would lead to the formation of aliphatic intermediates that can enter central metabolic pathways. Another potential initial step is the oxidation of the secondary alcohol group to a ketone, forming 1-(2,5-dichlorophenyl)propan-2-one (B1338273). Based on the metabolism of analogous compounds, a range of potential microbial metabolites can be proposed.

Table 1: Hypothetical Microbial Metabolites of this compound

| Putative Metabolite | Potential Formation Pathway |

| 1-(2,5-Dichlorophenyl)propan-2-one | Oxidation of the secondary alcohol |

| 2,5-Dichlorobenzoic acid | Side-chain oxidation |

| 3,6-Dichlorocatechol | Ring hydroxylation and subsequent oxidation |

| Chloro-hydroxy-phenylpropanol isomers | Reductive dechlorination and hydroxylation |

| Aliphatic ring cleavage products | Dioxygenase-mediated ring opening |

It is important to note that the formation of these metabolites is speculative and would depend on the specific microbial species and environmental conditions. epa.gov

The microbial biotransformation of chlorinated aromatic compounds is facilitated by a diverse array of enzymes. nih.gov Key enzyme classes likely involved in the degradation of this compound include:

Monooxygenases and Dioxygenases: These enzymes are crucial for initiating the degradation process by hydroxylating the aromatic ring, making it susceptible to cleavage. microbe.com

Dehydrogenases: Alcohol dehydrogenases can catalyze the oxidation of the propan-2-ol side chain to a ketone.

Dehalogenases: These enzymes are responsible for the removal of chlorine atoms from the aromatic ring, a critical step in detoxification and further degradation. nih.gov Reductive dehalogenases are particularly important under anaerobic conditions. nih.gov

Catechol Dioxygenases: Following the formation of catechol intermediates, these enzymes mediate the cleavage of the aromatic ring. epa.gov

The specific enzymes involved would be part of complex metabolic pathways, often requiring the synergistic action of multiple microbial species in a consortium. epa.gov

In Vitro Enzymatic Metabolism Studies (e.g., isolated enzyme systems, animal microsomes)

In vitro studies using subcellular fractions like microsomes are essential for elucidating metabolic pathways and identifying the enzymes responsible for the biotransformation of xenobiotics. frontiersin.orgbioivt.com While no specific in vitro metabolism studies for this compound were found, general principles of xenobiotic metabolism in animal systems can be applied. europa.eu

The metabolism of chlorinated aromatic compounds in animals is primarily carried out by cytochrome P450 (CYP) enzymes located in the liver microsomes. nih.gov These enzymes would likely be responsible for the initial oxidative metabolism of this compound. Other enzymes that could play a role include:

Alcohol Dehydrogenases (ADHs): Present in the cytosol, these enzymes can reversibly oxidize the secondary alcohol group.

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These phase II enzymes are responsible for conjugating the hydroxyl group with glucuronic acid or sulfate, respectively, to facilitate excretion.

Table 2: Potential Enzymes Involved in the In Vitro Metabolism of this compound

| Enzyme Family | Cellular Location | Potential Metabolic Reaction |

| Cytochrome P450 (CYP) | Endoplasmic Reticulum | Aromatic hydroxylation, side-chain oxidation |

| Alcohol Dehydrogenase (ADH) | Cytosol | Oxidation of the secondary alcohol |

| UDP-glucuronosyltransferase (UGT) | Endoplasmic Reticulum | Glucuronidation of the hydroxyl group |

| Sulfotransferase (SULT) | Cytosol | Sulfation of the hydroxyl group |

The specific isoforms of these enzymes involved in the metabolism of this compound have not been identified.

Based on the known metabolism of similar compounds, a hypothetical metabolic pathway for this compound in an in vitro system can be proposed. The primary route would likely involve oxidation of the aromatic ring or the propanol (B110389) side chain by CYP enzymes. This could be followed by conjugation reactions.

A plausible metabolic sequence would be:

Phase I Metabolism:

Oxidation of the secondary alcohol to form 1-(2,5-dichlorophenyl)propan-2-one.

Hydroxylation of the dichlorophenyl ring at one of the available positions.

Phase II Metabolism:

Direct conjugation of the parent compound's hydroxyl group with glucuronic acid or sulfate.

Conjugation of the newly formed hydroxyl groups on the aromatic ring following Phase I oxidation.

The resulting metabolites would be more water-soluble, facilitating their elimination from the body. The exact structure of the intermediates and the predominant pathway would require experimental verification through techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org

Abiotic Environmental Degradation Mechanisms

In addition to biological transformation, this compound can be degraded in the environment through abiotic processes. These mechanisms are dependent on environmental factors such as sunlight, temperature, and the presence of other reactive chemical species. Chlorinated aromatic compounds are known for their persistence, in part due to their resistance to abiotic degradation. epa.gov

Potential abiotic degradation pathways include:

Photolysis: Direct degradation by sunlight, particularly UV radiation, can lead to the cleavage of the carbon-chlorine bonds or the degradation of the aromatic ring. The rate and extent of photolysis would depend on the light intensity and the presence of photosensitizing substances in the environment.

Hydrolysis: The carbon-chlorine bonds on the aromatic ring are generally resistant to hydrolysis under typical environmental pH conditions. However, over long periods or under more extreme conditions, some degree of hydrolysis may occur.

Oxidation: Reaction with hydroxyl radicals (•OH) in the atmosphere or in water can contribute to the degradation of the compound. These highly reactive species can attack the aromatic ring and the propanol side chain.

Photolytic Degradation Pathways

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for many organic chemicals. For chlorinated aromatic compounds, photodegradation can proceed through various mechanisms, including reductive dechlorination and photooxidation.

While direct photolysis data for this compound is unavailable, studies on similar molecules provide insights. For instance, the photolysis of dichlorophene in acidic solution leads to the loss of a chlorine atom and the formation of 4-chloro-4'-hydroxy-2,2'-methyldiphenol. nih.gov In the presence of oxygen, the corresponding benzoquinone is formed. nih.gov This suggests that a primary photolytic pathway for this compound could involve the cleavage of the carbon-chlorine bond. The presence of the hydroxyl group on the propane (B168953) chain might also influence the photolytic process, potentially leading to photooxidation products.

Table 1: Inferred Photolytic Degradation Products of Analogous Compounds

| Analogous Compound | Inferred Photodegradation Product(s) | Reference |

| Dichlorophene | 4-chloro-4'-hydroxy-2,2'-methyldiphenol, Benzoquinone derivatives | nih.gov |

It is important to note that environmental conditions such as pH, the presence of photosensitizers (e.g., humic substances), and the specific light wavelength will significantly influence the rate and products of photolysis.

Chemical Oxidation/Reduction in Environmental Matrices

The fate of this compound in soil and water will be influenced by chemical oxidation and reduction reactions. These processes can be mediated by various naturally occurring oxidants and reductants in the environment.

Chemical Oxidation:

The propan-2-ol moiety of the molecule is susceptible to oxidation. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. passmyexams.co.uk While this compound is a secondary alcohol, it can be oxidized to a ketone. Therefore, a likely oxidation product in an environmental matrix would be 1-(2,5-Dichlorophenyl)propan-2-one. The reaction would likely be facilitated by strong oxidizing agents present in soil or water, such as manganese oxides or hydroxyl radicals generated through various abiotic processes.

Chemical Reduction:

Reductive dechlorination is a key transformation pathway for many chlorinated aromatic compounds in anaerobic environments. This process involves the replacement of a chlorine atom with a hydrogen atom. For this compound, this could lead to the formation of (chlorophenyl)propan-2-ol isomers and ultimately phenylpropan-2-ol. Studies on the dechlorination of DDT have shown its conversion to the less chlorinated DDE in the presence of a base. researchgate.net Similarly, the reduction of chlorinated solvents can occur abiotically in the presence of reduced iron minerals.

Formation and Fate of Abiotic Transformation Products

The abiotic degradation of this compound is expected to generate a series of transformation products, the nature of which will depend on the specific degradation pathway.

Based on the inferred pathways from analogous compounds, the following transformation products could be formed:

From Photolysis: Monochlorinated phenylpropanol isomers and potentially quinone-like structures resulting from ring-opening and oxidation.

From Oxidation: 1-(2,5-Dichlorophenyl)propan-2-one would be the primary initial product. Further oxidation could potentially lead to the cleavage of the aromatic ring, although this is generally a slower process.

From Reduction: Stepwise dechlorination would produce 1-(2-chlorophenyl)propan-2-ol, 1-(5-chlorophenyl)propan-2-ol, and finally 1-phenylpropan-2-ol.

The fate of these transformation products will vary. Smaller, more polar molecules are generally more mobile in soil and water and may be more susceptible to further degradation. The persistence of chlorinated intermediates will depend on the environmental conditions. For example, in anaerobic environments conducive to reductive dechlorination, the less chlorinated products may eventually be formed. Conversely, in aerobic environments, oxidative processes will dominate.

Table 2: Inferred Abiotic Transformation Products of this compound

| Degradation Pathway | Potential Transformation Product(s) |

| Photolysis | Monochlorinated phenylpropanol isomers, Quinone-like compounds |

| Chemical Oxidation | 1-(2,5-Dichlorophenyl)propan-2-one |

| Chemical Reduction | 1-(2-chlorophenyl)propan-2-ol, 1-(5-chlorophenyl)propan-2-ol, 1-phenylpropan-2-ol |

Further research is crucial to definitively identify the abiotic degradation pathways and transformation products of this compound to accurately assess its environmental risk.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of 1-(2,5-Dichlorophenyl)propan-2-ol from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, often coupled with advanced detectors for enhanced sensitivity and specificity.

HPLC is a versatile technique for analyzing non-volatile and thermally labile compounds like this compound. phmethods.net Reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

Detection Systems:

UV-Vis Detectors: The dichlorinated benzene (B151609) ring in the molecule contains a strong chromophore, making it readily detectable by UV-Vis detectors. upce.cz The analysis wavelength is typically selected around the absorption maximum of the dichlorophenyl group, often in the range of 220-240 nm, to ensure high sensitivity. upce.cz Pre-column derivatization with agents like 4-nitrobenzoyl chloride can be employed to enhance UV detectability and improve chromatographic retention if needed. scirp.orgresearchgate.net

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides superior selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. nih.goveurl-pesticides.eu Electrospray ionization (ESI) is a common ionization technique for this type of analysis. nih.goveurl-pesticides.eu

Typical HPLC Parameters: A typical reversed-phase HPLC method would involve a C18 or C8 column. The mobile phase often consists of a mixture of an aqueous component (like water with a buffer or formic acid) and an organic solvent such as acetonitrile or methanol. upce.cznih.gov Gradient elution may be used to optimize the separation of the target compound from any impurities or matrix components. nih.gov

| Parameter | HPLC-UV Configuration | LC-MS/MS Configuration |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reversed-phase C18 or similar (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile/Water mixture scirp.org | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile/Methanol nih.gov |

| Elution | Isocratic or Gradient | Gradient nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) | Triple Quadrupole (QqQ) or Orbitrap Mass Spectrometer eurl-pesticides.eu |

| Detection Wavelength | ~225 nm | N/A |

| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transitions (MRM) | N/A | Precursor Ion > Product Ion 1, Product Ion 2 |

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a hydroxyl group that can make it less suitable for direct GC analysis due to potential peak tailing, derivatization can overcome this issue. Silylation of the alcohol group, for example, increases volatility and improves chromatographic peak shape.

The primary advantage of GC-MS is the high-resolution separation provided by the GC column and the detailed structural information obtained from the mass spectrometer. nih.gov Upon entering the mass spectrometer, the molecule undergoes ionization, typically Electron Ionization (EI), which causes it to fragment in a predictable and reproducible manner. chemguide.co.uk

Fragmentation Pattern: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation pattern provides a "fingerprint" for the compound, allowing for its unambiguous identification. chemguide.co.uknih.gov Key fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the molecular ion.

Alpha-cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.

Cleavage of the bond between the first and second carbon of the propane (B168953) chain, leading to the formation of a dichlorobenzyl cation.

Fragmentation of the dichlorophenyl ring, showing characteristic isotopic patterns due to the presence of two chlorine atoms. nih.gov

| Fragment Ion Description | Predicted m/z | Plausible Fragmentation Pathway |

|---|---|---|

| Molecular Ion [M]⁺ | 204/206/208 | Intact ionized molecule (showing Cl isotope pattern) |

| Loss of Methyl [M-CH₃]⁺ | 189/191/193 | α-cleavage at the secondary alcohol |

| Loss of Water [M-H₂O]⁺ | 186/188/190 | Dehydration of the alcohol |

| Dichlorobenzyl Cation [C₇H₅Cl₂]⁺ | 159/161/163 | Cleavage of the C-C bond adjacent to the ring |

| Fragment [C₃H₇O]⁺ | 59 | Cleavage of the bond between the ring and side chain |

Note: m/z values reflect the isotopic pattern of two chlorine atoms.

The this compound molecule contains a chiral center at the second carbon atom of the propane chain, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is critical to separate and quantify them. Chiral chromatography is the definitive method for this purpose. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures similar to this compound. nih.govfarmaciajournal.comresearchgate.net

The choice of mobile phase is crucial for achieving separation and can be normal-phase (e.g., hexane/alcohol mixtures), polar organic (e.g., pure alcohols), or reversed-phase. nih.govnih.gov For compounds like this compound, normal-phase or polar organic modes are often successful. farmaciajournal.com

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Lux® Cellulose-1 | n-Hexane / 2-Propanol farmaciajournal.com | Hydrogen bonding, π-π interactions, and steric hindrance within the chiral polymer grooves. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Lux® Amylose-1 | n-Hexane / Ethanol nih.gov | Similar to cellulose-based CSPs, but often with complementary selectivity. |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak® IC farmaciajournal.com | Methanol or Acetonitrile nih.gov | The electron-withdrawing chloro groups can enhance chiral recognition for certain analytes. nih.gov |

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

Before instrumental analysis, this compound often needs to be isolated from the sample matrix (e.g., plasma, urine, water, or soil), which can contain interfering substances. phmethods.net Advanced sample preparation techniques are employed to clean up the sample and concentrate the analyte, thereby improving the accuracy and sensitivity of the subsequent analysis. americanlaboratory.comnih.gov

Solid-Phase Extraction (SPE): This is a widely used technique due to its efficiency, selectivity, and potential for automation. fishersci.caresearchgate.net For a moderately polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is typically used. nih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent like methanol or acetonitrile. lcms.cz

Liquid-Liquid Extraction (LLE): LLE is a classic method that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. nih.gov Solvents like ethyl acetate or dichloromethane could be effective for extracting this compound from aqueous samples. However, LLE can be labor-intensive and may form emulsions. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the sample (or its headspace). phmethods.netnih.gov The analyte partitions onto the fiber, which is then transferred to the injector of a GC or HPLC for desorption and analysis. This method is excellent for trace analysis and minimizes solvent usage. phmethods.net

Ultrasonic-Assisted Extraction (UAE): For solid matrices like soil or tissue, UAE uses ultrasonic waves to disrupt the sample matrix and enhance the extraction of the analyte into a solvent. phmethods.netmdpi.com This method can significantly reduce extraction time and solvent consumption. mdpi.com

| Technique | Principle | Advantages for this Compound | Considerations |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. fishersci.ca | High recovery, good selectivity, easily automated. researchgate.net | Method development required to select the optimal sorbent and solvents. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. phmethods.netnih.gov | Simple, high capacity. | Requires large volumes of organic solvents, can form emulsions. researchgate.net |

| Solid-Phase Microextraction (SPME) | Equilibrium partitioning onto a coated fiber. nih.gov | Solvent-free, sensitive, good for trace analysis. phmethods.net | Fiber lifetime can be limited; matrix effects can influence partitioning. |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic energy to enhance solvent extraction from solid matrices. mdpi.com | Fast, efficient for solid samples, reduced solvent use. mdpi.com | Potential for analyte degradation with excessive sonication. |

Development of Electrochemical and Biosensor Applications for Detection

While chromatographic methods are highly accurate, there is growing interest in developing rapid, portable, and cost-effective sensors for on-site or real-time monitoring.

Electrochemical Sensors: Electrochemical sensors detect analytes by measuring changes in electrical signals (e.g., current or potential) resulting from an electrochemical reaction. nih.gov The this compound molecule itself may not be easily oxidized or reduced. However, the dichlorophenyl moiety could potentially be detected at a modified electrode. For instance, sensors using carbon-based nanomaterials (like graphene or carbon nanotubes) can lower the overpotential required for electrochemical reactions and enhance signal sensitivity, which could be explored for the detection of chlorinated aromatic compounds. mdpi.com

Biosensors: Biosensors combine a biological recognition element (like an enzyme or antibody) with a physical transducer to generate a signal proportional to the analyte concentration. eujournal.org

Enzyme-Based Biosensors: An enzyme that specifically interacts with the analyte could be immobilized on an electrode. For example, some oxidoreductase enzymes can act on phenolic compounds, and while this compound is not a phenol, enzymes could be engineered to recognize similar structures. mdpi.com Another approach is based on enzyme inhibition. For instance, if the compound inhibits an enzyme like acetylcholinesterase, the decrease in enzyme activity can be measured and correlated to the compound's concentration. e3s-conferences.org This is a common principle for detecting various organic pollutants. e3s-conferences.orgmdpi.com

The development of a specific sensor for this compound is still a research area. The primary challenges lie in achieving high selectivity to distinguish it from other structurally related compounds and ensuring robustness for use in complex real-world samples. nih.gov

| Sensor Type | Detection Principle | Potential Application for this Compound | Development Status |

|---|---|---|---|

| Electrochemical Sensor | Measures current or potential from the analyte's oxidation or reduction at an electrode surface. nih.gov | Direct or indirect detection of the dichlorophenyl group using modified electrodes. | Exploratory; would require significant research and development. |

| Enzyme-Based Biosensor | An immobilized enzyme either acts on the analyte or is inhibited by it, causing a measurable signal change. eujournal.org | Could potentially act as a substrate or inhibitor for specific enzymes (e.g., dehydrogenases, acetylcholinesterase). e3s-conferences.org | Conceptual; requires screening for a suitable enzyme and sensor fabrication. |

Role As a Chemical Intermediate in Advanced Synthesis

Utilization of 1-(2,5-Dichlorophenyl)propan-2-ol in the Synthesis of Complex Organic Building Blocks

As a functionalized organic molecule, this compound serves as a foundational component for creating more intricate chemical structures. Organic building blocks are fundamental to the bottom-up assembly of molecular architectures that are crucial in medicinal chemistry, organic chemistry, and material chemistry. The 2,5-dichlorophenyl group offers a scaffold that can be further modified, while the secondary alcohol at the 2-position of the propane (B168953) chain is a key functional group for a variety of chemical transformations.

The synthesis of complex organic building blocks often involves the strategic use of intermediates like this compound. For instance, the hydroxyl group can be a precursor for nucleophilic substitution reactions, esterifications, or oxidations to the corresponding ketone, 1-(2,5-dichlorophenyl)propan-2-one (B1338273). The aromatic ring can undergo further electrophilic substitution reactions, although the deactivating effect of the two chlorine atoms must be considered.

While specific examples of its direct use are scarce, related dichlorophenyl propanol (B110389) derivatives have been utilized in the synthesis of pharmaceutically active compounds. For example, various substituted phenylpropanol structures are integral to the synthesis of antifungal agents and other therapeutic molecules. These syntheses often involve the coupling of the propanol backbone with other heterocyclic or aromatic moieties.

A general synthetic pathway to obtain this compound would typically involve the reduction of the corresponding ketone, 1-(2,5-dichlorophenyl)propan-1-one. This ketone is commercially available and serves as a common precursor.

Table 1: Synthetic Precursor to this compound

| Compound Name | CAS Number | Molecular Formula | Role |

| 1-(2,5-Dichlorophenyl)propan-1-one | 99846-93-2 | C₉H₈Cl₂O | Ketone precursor |

The subsequent reactions of this compound would leverage the reactivity of the secondary alcohol. Potential transformations to generate more complex building blocks could include:

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate) followed by nucleophilic substitution.

Dehydration: Elimination of water to form an alkene.

These transformations would yield a variety of derivatives with altered physical and chemical properties, making them suitable for incorporation into larger, more complex molecules.

Applications as a Synthon for Functional Materials or Catalysts

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be viewed as a synthon that provides a 2,5-dichlorophenylpropyl moiety. The application of such synthons in the development of functional materials or catalysts is an area of ongoing research.

The dichlorophenyl group can impart specific properties to a material, such as altered electronic characteristics, increased lipophilicity, and modified steric hindrance. These properties can be advantageous in the design of:

Liquid Crystals: The rigid dichlorophenyl group could be incorporated into molecules designed to exhibit liquid crystalline phases.

Polymers: As a monomer or a modifying agent, it could be used to synthesize polymers with tailored thermal or mechanical properties.

Catalyst Ligands: The structure could be elaborated into a chiral ligand for asymmetric catalysis. The synthesis of chiral ligands often starts from readily available chiral alcohols. If this compound were resolved into its enantiomers, it could serve as a valuable chiral building block.

While there is no direct evidence in the searched literature of this compound being used as a synthon for functional materials or catalysts, the principles of organic synthesis suggest its potential in these areas. The development of novel catalysts and materials often relies on the availability of diverse and functionalized building blocks.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Potential Role of the Compound's Moiety | Desired Properties |

| Functional Polymers | Monomer or additive | Enhanced thermal stability, specific refractive index |

| Chiral Ligands | Chiral backbone | Enantioselectivity in asymmetric catalysis |

| Biologically Active Molecules | Core scaffold | Lipophilicity, steric bulk for receptor binding |

Further research and exploration are necessary to fully elucidate the practical applications of this compound as a chemical intermediate and synthon in the synthesis of advanced materials and catalysts.

Future Directions and Emerging Research Avenues

The landscape of chemical research is perpetually evolving, driven by technological advancements and a growing emphasis on sustainability and efficiency. For the compound 1-(2,5-Dichlorophenyl)propan-2-ol, future research is poised to explore innovative methodologies that could redefine its synthesis, analysis, and environmental impact assessment. These emerging avenues promise a more comprehensive understanding of the molecule, from its fundamental properties to its lifecycle.

Q & A

Q. What are the primary synthetic routes for 1-(2,5-Dichlorophenyl)propan-2-ol, and what starting materials are commonly used?

- Methodological Answer: The synthesis typically begins with 2,5-dichlorobenzaldehyde or derivatives, undergoing nucleophilic addition or reduction. For example:

- Step 1: Condensation of 2,5-dichlorophenyl ketones with Grignard reagents (e.g., methyl magnesium bromide) to form the propan-2-ol backbone.

- Step 2: Purification via crystallization or column chromatography to isolate the product .

- Key Considerations: Use anhydrous conditions to prevent hydrolysis of intermediates. Solvent choice (e.g., THF or diethyl ether) impacts reaction kinetics .

Q. Table 1: Comparison of Synthetic Approaches

| Starting Material | Reagents | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| 2,5-Dichlorobenzaldehyde | Grignard reagent (CH₃MgBr) | 68 | Column Chromatography | |

| 2,5-Dichlorophenyl ketone | NaBH₄ Reduction | 75 | Recrystallization |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer:

- Spectroscopic Techniques:

- NMR (¹H/¹³C): Assign signals for the dichlorophenyl ring (δ 7.2–7.5 ppm for aromatic protons) and propan-2-ol moiety (δ 1.2 ppm for CH₃, δ 4.1 ppm for OH) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 220.1 (C₉H₁₁Cl₂NO) confirms the molecular formula .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal lattices) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during Grignard additions .

- Catalyst Selection: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution on the dichlorophenyl ring .

- Flow Chemistry: Continuous flow reactors improve mixing and heat transfer, increasing yield by 15–20% compared to batch processes .

- Data-Driven Optimization: Use Design of Experiments (DoE) to model variables (e.g., solvent polarity, stoichiometry) .

Q. What strategies resolve contradictions in reported biological activities of dichlorophenyl derivatives?

- Methodological Answer:

- Structural-Activity Relationship (SAR) Studies: Compare analogs with varying chlorine positions (e.g., 2,5- vs. 3,5-dichloro). For example:

- 2,5-Substitution: Enhances lipid solubility and CNS penetration due to reduced steric hindrance .

- 3,5-Substitution: Increases metabolic stability but reduces receptor binding affinity .

- Mechanistic Profiling: Use radioligand binding assays or enzymatic inhibition studies to isolate target interactions (e.g., dopamine receptors vs. cytochrome P450) .

Q. Table 2: Biological Activity Comparison

| Compound | Chlorine Position | IC₅₀ (Enzyme X, μM) | LogP |

|---|---|---|---|

| 2,5-Dichloro | 2,5 | 0.45 | 2.8 |

| 3,5-Dichloro | 3,5 | 1.20 | 3.4 |

Q. How do stereochemical factors influence the physicochemical properties of this compound?

- Methodological Answer:

- Chiral Chromatography: Separate enantiomers using amylose- or cellulose-based columns. The (S)-enantiomer often shows higher aqueous solubility due to favorable hydrogen bonding .

- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

- Computational Modeling: Density Functional Theory (DFT) predicts enantiomer stability and intermolecular interactions (e.g., dipole moments differ by 0.8 Debye between (R) and (S) forms) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer:

- Purity Verification: Use HPLC (>99% purity) to rule out impurities affecting physical properties .

- Polymorphism Screening: Differential Scanning Calorimetry (DSC) identifies crystalline vs. amorphous forms, which alter melting points .

- Solubility Studies: Conduct shake-flask experiments in buffered solutions (pH 1–7.4) to account for ionization effects .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the neuroactive potential of this compound?

- Methodological Answer:

- Primary Assays:

- Radioligand Binding: Test affinity for serotonin (5-HT₂A) or dopamine (D₂) receptors .

- Calcium Flux Assays: Use fluorogenic dyes (e.g., Fluo-4) in neuronal cell lines to measure receptor activation .

- Secondary Assays:

- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .

- Blood-Brain Barrier (BBB) Penetration: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) predicts CNS bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.